molecular formula C24H19NO5 B2729641 8-methoxy-2-oxo-N-(4-phenylmethoxyphenyl)chromene-3-carboxamide CAS No. 433945-19-8

8-methoxy-2-oxo-N-(4-phenylmethoxyphenyl)chromene-3-carboxamide

Cat. No. B2729641
CAS RN: 433945-19-8
M. Wt: 401.418
InChI Key: NHQVHLXUUAQGSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of chromene . The molecular formula is C21H20N2O7S and it has a molecular weight of 444.46 . It is available from several suppliers for scientific research needs .


Molecular Structure Analysis

The molecular structure of this compound includes a chromene core with a methoxy group at the 8-position, a carboxamide group at the 3-position, and a phenylmethoxyphenyl group attached to the nitrogen of the carboxamide .


Physical And Chemical Properties Analysis

The compound is a solid . Its solubility in DMSO is unknown . The InChI code is 1S/C21H20N2O7S/c1-28-18-4-2-3-14-13-17 (21 (25)30-19 (14)18)20 (24)22-15-5-7-16 (8-6-15)31 (26,27)23-9-11-29-12-10-23/h2-8,13H,9-12H2,1H3, (H,22,24) .

Scientific Research Applications

Antagonism of the Androgen Receptor (AR) Activation Function 2 (AF2)

The AR is a crucial target in prostate cancer (PCa) treatment. Recent research has identified the AF2 region as a novel site for developing AR antagonists. A series of N-(4-(benzyloxy)phenyl)-sulfonamide derivatives were designed as new-scaffold AR antagonists specifically targeting the AF2 domain. Notably, compound T1-12 exhibited excellent AR antagonistic activity (IC50 = 0.47 μM) and peptide displacement activity (IC50 = 18.05 μM). In vivo studies using LNCaP xenografts confirmed that T1-12 effectively inhibited tumor growth when administered intratumorally .

Antifungal Activity

The newly synthesized compounds derived from this chromene scaffold were screened for in vitro antifungal activity against various yeast and filamentous fungal pathogens. While the compounds were found to be fungistatic, further investigations could explore their potential as antifungal agents .

Antitumor Activity

Compound 6f, a derivative of this chromene structure, demonstrated potent in vitro antitumor activity against the human non-small lung tumor cell line A549. This finding suggests that exploring its efficacy in other cancer cell lines and animal studies could be valuable for future research .

Dye Synthesis

N-(4-(benzyloxy)phenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been utilized in the preparation of a series of hetaryl-azophenol dyes via heterocyclic amines in nitrosyl sulfuric acid. These dyes may find applications in various fields .

Fluorinated Heterocycles and Anticancer Activity

While not directly related to this specific compound, recent advances in the field of anticancer research involve fluorinated five-membered heterocycles and their benzo-fused systems. These compounds exhibit promising anticancer and antimicrobial activities, and further exploration could shed light on their potential therapeutic applications .

properties

IUPAC Name

8-methoxy-2-oxo-N-(4-phenylmethoxyphenyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO5/c1-28-21-9-5-8-17-14-20(24(27)30-22(17)21)23(26)25-18-10-12-19(13-11-18)29-15-16-6-3-2-4-7-16/h2-14H,15H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHQVHLXUUAQGSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methoxy-2-oxo-N-(4-phenylmethoxyphenyl)chromene-3-carboxamide

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